2-Fluoro-3-hydroxybenzyl bromide
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Overview
Description
2-Fluoro-3-hydroxybenzyl bromide is an organic compound with the molecular formula C7H6BrFO. This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and a bromine atom attached to a benzyl ring. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-hydroxybenzyl bromide typically involves the bromination of 2-fluoro-3-hydroxybenzyl alcohol. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide in a solvent like carbon tetrachloride (CCl4). The reaction proceeds via a radical mechanism, resulting in the substitution of the hydroxyl group with a bromine atom .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-3-hydroxybenzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: Formation of 2-fluoro-3-hydroxybenzyl derivatives.
Oxidation: Formation of 2-fluoro-3-hydroxybenzaldehyde.
Reduction: Formation of 2-fluoro-3-hydroxybenzyl alcohol.
Scientific Research Applications
2-Fluoro-3-hydroxybenzyl bromide has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential biological activities and as a building block for drug development.
Material Science: It is used in the preparation of functional materials, such as polymers and fluorescent probes for biomedical applications.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-hydroxybenzyl bromide involves its reactivity towards nucleophiles and electrophiles. The presence of the bromine atom makes it a good leaving group, facilitating nucleophilic substitution reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological targets .
Comparison with Similar Compounds
2-Fluoro-3-hydroxybenzyl chloride: Similar structure but with a chlorine atom instead of bromine.
2-Fluoro-3-hydroxybenzyl iodide: Similar structure but with an iodine atom instead of bromine.
2-Fluoro-3-hydroxybenzyl fluoride: Similar structure but with a fluorine atom instead of bromine.
Uniqueness: 2-Fluoro-3-hydroxybenzyl bromide is unique due to the combination of the fluorine and bromine atoms, which impart distinct reactivity and properties compared to its analogs. The presence of the fluorine atom enhances the compound’s stability and lipophilicity, making it valuable in various chemical and biological applications .
Properties
IUPAC Name |
3-(bromomethyl)-2-fluorophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO/c8-4-5-2-1-3-6(10)7(5)9/h1-3,10H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYSXGJUYBTEIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)F)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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